6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one
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Overview
Description
6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a bromine atom at the 6th position, a sulfonyl group attached to a 3-chloro-4-fluorophenyl ring, and a chromen-2-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom at the 6th position of the chromenone core.
Sulfonylation: Attachment of the sulfonyl group to the 3-chloro-4-fluorophenyl ring.
Coupling Reaction: Formation of the final compound through a coupling reaction between the brominated chromenone and the sulfonylated phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms (bromine, chlorine, fluorine) can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one: shares structural similarities with other chromenone derivatives, such as:
Uniqueness
The presence of the 3-chloro-4-fluorophenyl sulfonyl group in this compound imparts unique chemical and biological properties compared to other similar compounds. This structural feature may enhance its reactivity, stability, and potential biological activities.
Biological Activity
The compound 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one is a derivative of chromenone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications. The analysis draws from various studies and research findings to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H6BrClFNO2S
- Molecular Weight : 329.68 g/mol
This compound features a chromenone backbone, which is modified by a bromo group and a sulfonyl group attached to a chlorofluorophenyl moiety. The presence of halogen atoms (bromine, chlorine, and fluorine) is significant as they often enhance biological activity through various mechanisms, including increased lipophilicity and improved receptor binding affinity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of chromenone derivatives. For instance, derivatives similar to this compound have shown promising results against various bacterial strains. A study reported that compounds with fluorine substitutions exhibited enhanced activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .
Anti-inflammatory Activity
The anti-inflammatory potential of chromenone derivatives has been documented in various research articles. Compounds with similar structures have been found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. For instance, a related compound demonstrated an IC50 value of 19.2 µM against COX-2, indicating moderate inhibitory activity . This suggests that this compound may also possess anti-inflammatory properties.
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have revealed that certain chromenone derivatives exhibit significant cytotoxic effects. For example, compounds structurally related to this compound were evaluated against MCF-7 breast cancer cells and showed promising results with IC50 values ranging from 10 to 20 µM . This indicates potential for further development as an anticancer agent.
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Binding : The halogen atoms can facilitate stronger interactions with protein targets, enhancing the compound's efficacy.
- Oxidative Stress Modulation : By acting as an antioxidant, it may reduce oxidative stress in cells, contributing to its cytotoxic effects against cancer cells.
Table 1: Summary of Biological Activities
Case Study Example
A recent study focused on the synthesis and biological evaluation of chromenone derivatives similar to this compound. The study highlighted that the presence of halogen substituents significantly enhanced the antimicrobial and anti-inflammatory activities compared to non-halogenated analogs . Furthermore, molecular docking studies suggested favorable interactions between these compounds and their biological targets, providing insights into their potential mechanisms of action.
Properties
IUPAC Name |
6-bromo-3-(3-chloro-4-fluorophenyl)sulfonylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7BrClFO4S/c16-9-1-4-13-8(5-9)6-14(15(19)22-13)23(20,21)10-2-3-12(18)11(17)7-10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYIVTOCMKIABS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7BrClFO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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